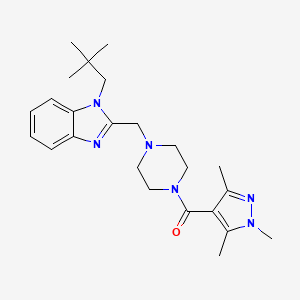
DBCO-PEG3-oxyamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DBCO-PEG3-oxyamine is a compound used primarily as a linker in the synthesis of antibody-drug conjugates (ADCs). It is a non-cleavable linker containing a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) chain with three units, and an oxyamine group. This compound is widely utilized in click chemistry, specifically in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, which are bio-orthogonal and do not require a catalyst .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG3-oxyamine involves the conjugation of a DBCO group to a PEG chain, followed by the attachment of an oxyamine group. The reaction typically proceeds under mild conditions, often in the presence of a base to facilitate the formation of the desired product. The reaction is highly efficient and selective, making it suitable for various applications in bioconjugation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and reliability of the final product. The compound is typically produced in a controlled environment to prevent contamination and degradation .
Analyse Chemischer Reaktionen
Types of Reactions
DBCO-PEG3-oxyamine primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This reaction involves the DBCO group reacting with azide-containing molecules to form stable triazole linkages. The reaction is highly selective and proceeds rapidly without the need for a catalyst .
Common Reagents and Conditions
The SPAAC reaction involving this compound typically requires azide-containing molecules as reactants. The reaction conditions are mild, often carried out at room temperature or slightly elevated temperatures. The absence of a catalyst makes this reaction suitable for various biological applications .
Major Products Formed
The major product formed from the SPAAC reaction of this compound is a triazole-linked conjugate. This product is highly stable and can be used in various applications, including the synthesis of antibody-drug conjugates and other bioconjugates .
Wissenschaftliche Forschungsanwendungen
DBCO-PEG3-oxyamine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Wirkmechanismus
The mechanism of action of DBCO-PEG3-oxyamine involves its participation in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. The DBCO group undergoes a cycloaddition reaction with azide-containing molecules, forming a stable triazole linkage. This reaction is highly selective and proceeds rapidly without the need for a catalyst, making it suitable for various biological applications .
Vergleich Mit ähnlichen Verbindungen
DBCO-PEG3-oxyamine is unique due to its non-cleavable nature and the presence of a three-unit polyethylene glycol chain. Similar compounds include:
DBCO-PEG4-oxyamine: Contains a four-unit polyethylene glycol chain, offering slightly different solubility and reactivity properties
DBCO-PEG2-oxyamine: Contains a two-unit polyethylene glycol chain, which may affect its solubility and reactivity compared to this compound
DBCO-PEG3-amine: Lacks the oxyamine group, which may limit its applications in certain bioconjugation reactions
This compound stands out due to its optimal balance of solubility, reactivity, and stability, making it a versatile tool in various scientific research applications .
Eigenschaften
Molekularformel |
C29H36N4O7 |
|---|---|
Molekulargewicht |
552.6 g/mol |
IUPAC-Name |
N-[2-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide |
InChI |
InChI=1S/C29H36N4O7/c30-40-22-28(35)32-14-16-38-18-20-39-19-17-37-15-13-31-27(34)11-12-29(36)33-21-25-7-2-1-5-23(25)9-10-24-6-3-4-8-26(24)33/h1-8H,11-22,30H2,(H,31,34)(H,32,35) |
InChI-Schlüssel |
JRBITMATWRXIQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCNC(=O)CON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid](/img/structure/B12422057.png)



![(6s)-6-Phenyl-5,6-Dihydrobenzo[h]quinazolin-2-Amine](/img/structure/B12422073.png)
![[(2S,3S,4R,5R)-4-hydroxy-2-[[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxymethyl]-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12422080.png)



![N-(2-benzoylphenyl)-2-[(1S)-2-methyl-1-[(3,4,5-trimethoxybenzoyl)amino]propyl]-1,3-thiazole-4-carboxamide](/img/structure/B12422127.png)



![[(2S)-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12422150.png)
